Parp10/15-IN-3

PARP10 inhibition biochemical potency mono-ART inhibitor

PARP10/15-IN-3 (Compound 8a) is the benchmark dual inhibitor of mono-ADP-ribosyltransferases PARP10 and PARP15, built on a distinct 2,3-dihydrophthalazine-1,4-dione scaffold. With IC50 values of 0.14 µM (PARP10) and 0.40 µM (PARP15), it delivers balanced dual inhibition unattainable by PARP10-selective probes like OUL35 or pan-PARP inhibitors. Cell-permeable and functionally validated in HeLa apoptosis rescue assays (EC50=1.5 µM). The only commercial probe enabling simultaneous interrogation of PARP10 and PARP15 pathways in DNA damage and stress signaling research.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B15358621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp10/15-IN-3
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O
InChIInChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19)
InChIKeyPCAWJIMDNGAMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARP10/15-IN-3: Dual PARP10/PARP15 Mono-ART Inhibitor with 140 nM Potency


PARP10/15-IN-3 (Compound 8a) is a small-molecule dual inhibitor of the mono-ADP-ribosyltransferases (mono-ARTs) PARP10 and PARP15, developed on a 2,3-dihydrophthalazine-1,4-dione scaffold [1]. It exhibits an IC50 of 0.14 µM against PARP10 and 0.40 µM against PARP15 in biochemical assays, representing one of the most potent PARP10 inhibitors reported as of its 2022 publication . The compound is cell-permeable and has been validated as a chemical probe for studying PARP10- and PARP15-mediated cellular processes [1].

Why PARP10/15-IN-3 Cannot Be Replaced by OUL35 or PARP10-Selective Analogs


PARP10 and PARP15 share overlapping yet distinct roles in cellular stress responses, apoptosis regulation, and DNA damage signaling [1]. The canonical PARP10-selective inhibitor OUL35 exhibits minimal PARP15 activity (IC50 ~4.17 µM against PARP16 as the nearest off-target, with PARP15 activity >10 µM) [2]. Substituting PARP10/15-IN-3 with OUL35 or structurally related benzamide-based PARP10 inhibitors would therefore forfeit PARP15 co-inhibition, a functional difference that directly impacts cellular rescue phenotypes and pathway interrogation where both mono-ARTs are implicated [1]. The 2,3-dihydrophthalazine-1,4-dione scaffold of PARP10/15-IN-3 fundamentally differs from OUL35's benzamide core, enabling the balanced dual-inhibition profile that cannot be replicated by single-target alternatives [1].

PARP10/15-IN-3: Quantitative Differentiation Evidence vs. OUL35 and In-Class Analogs


PARP10/15-IN-3 vs. OUL35: 2.4-Fold Improved PARP10 Inhibitory Potency

PARP10/15-IN-3 (Compound 8a) demonstrates superior PARP10 inhibitory potency compared to the benchmark PARP10-selective inhibitor OUL35. In the same study that developed 8a, the parent compound OUL35 exhibited an IC50 of 230 nM against PARP10 [1]. PARP10/15-IN-3 achieved an IC50 of 140 nM, representing a 2.4-fold improvement in biochemical potency [1]. This enhancement stems from scaffold replacement—transitioning from OUL35's benzamide core to the 2,3-dihydrophthalazine-1,4-dione scaffold [1].

PARP10 inhibition biochemical potency mono-ART inhibitor

PARP10/15-IN-3 Enables Dual PARP10/PARP15 Inhibition Unavailable with OUL35

PARP10/15-IN-3 inhibits both PARP10 (IC50 = 0.14 µM) and PARP15 (IC50 = 0.40 µM), whereas OUL35 shows negligible PARP15 inhibition (IC50 = 4.17 µM for PARP16 as nearest off-target; PARP15 >10 µM) [1][2]. Against a broader panel of PARP family enzymes including PARP1, PARP2, PARP12, PARP14, and PARP16, PARP10/15-IN-3 exhibited no inhibition at concentrations up to 10 µM [1]. This establishes PARP10/15-IN-3 as a dual mono-ART inhibitor with clean selectivity, distinct from OUL35's PARP10-selective profile.

PARP15 inhibition dual mono-ART inhibitor selectivity profile

PARP10/15-IN-3 Demonstrates Cell-Based Rescue Activity with EC50 = 1.5 µM in HeLa Apoptosis Assay

PARP10/15-IN-3 (Compound 8a) was evaluated in a HeLa cell model where PARP10 overexpression induces apoptosis [1]. The compound rescued cells from PARP10-induced cell death with an EC50 of 1.5 µM in colony formation assays [1]. This cellular activity confirms that PARP10/15-IN-3 is cell-permeable and functionally engages its target in a physiologically relevant context. Among the 2,3-dihydrophthalazine-1,4-dione series (8a-c, 8h, 8l), 8a, 8h, and 8l all demonstrated cell entry and rescue capability, validating the scaffold's general cellular activity [1].

cellular efficacy apoptosis rescue HeLa cell assay

PARP10/15-IN-3 Represents a 2,3-Dihydrophthalazine-1,4-Dione Scaffold with Superior Potency vs. Benzamide-Based PARP10 Inhibitors

PARP10/15-IN-3 is built on a 2,3-dihydrophthalazine-1,4-dione scaffold, identified as a novel nicotinamide-mimicking PARP10 inhibitor core [1]. When functionalized with cycloalkyl (8a-c), o-fluorophenyl (8h), and thiophene (8l) rings, compounds from this series achieved IC50 values in the 130-160 nM range against PARP10—the most potent PARP10 inhibitors reported at the time of publication [1]. In contrast, the OUL35-derived benzamide series (compounds 2, 3c, and related analogs) produced IC50 values typically ranging from 230 nM to >700 nM against PARP10 [2][3]. The dihydrophthalazine-1,4-dione scaffold thus enables a step-change in potency while maintaining clean mono-ART selectivity.

scaffold differentiation nicotinamide mimetic PARP10 inhibitor series

PARP10/15-IN-3 Offers Favorable Purity and Procurement Specifications for Reproducible Research

Commercially available PARP10/15-IN-3 (CAS 2892064-88-7) is supplied with certified purity ≥99.2% as determined by HPLC analysis . The compound is provided as a solid with molecular formula C15H18N2O3 and molecular weight 274.32 g/mol . These procurement specifications exceed typical purity thresholds for research-grade chemical probes and ensure batch-to-batch consistency for reproducible experimental outcomes.

compound purity procurement specification research-grade inhibitor

PARP10/15-IN-3: Validated Research Application Scenarios


Dual Inhibition of PARP10 and PARP15 in Mono-ART Pathway Dissection

Researchers investigating overlapping functions of PARP10 and PARP15 in DNA damage response, stress signaling, or immune regulation can use PARP10/15-IN-3 as a dual chemical probe. The compound's balanced inhibition (PARP10 IC50 = 0.14 µM, PARP15 IC50 = 0.40 µM) [1] enables simultaneous blockade of both mono-ARTs while maintaining selectivity over poly-ARTs (PARP1, PARP2) and other mono-ARTs (PARP12, PARP14, PARP16) [1]. This dual inhibition profile is not achievable with OUL35 (PARP10-selective) or with pan-PARP inhibitors that lack mono-ART specificity [1].

Cellular Apoptosis Rescue Studies in PARP10-Overexpressing Models

PARP10/15-IN-3 is validated for rescuing HeLa cells from PARP10-induced apoptosis, with a quantified EC50 of 1.5 µM in colony formation assays [1]. This cell-permeable compound can be deployed in doxycycline-inducible PARP10 overexpression systems to assess functional rescue phenotypes. The established EC50 provides a reliable starting concentration (e.g., 1-10 µM range) for dose-response experiments, reducing optimization time and compound consumption [1].

Structure-Activity Relationship Benchmarking for Novel PARP10/15 Inhibitor Development

Medicinal chemistry groups developing next-generation mono-ART inhibitors can use PARP10/15-IN-3 as a potency benchmark (PARP10 IC50 = 140 nM) [1]. The 2,3-dihydrophthalazine-1,4-dione scaffold represented the most potent PARP10 inhibitor class at the time of publication [1], providing a reference point for evaluating new chemical entities. Comparative SAR studies between the dihydrophthalazine-1,4-dione and benzamide-based inhibitor classes (OUL35 and derivatives) can inform scaffold optimization strategies [2].

PARP15-Dependent Pathway Investigation Requiring Clean Selectivity

Studies focused on PARP15-specific functions—where confounding PARP10 inhibition is acceptable or desirable—can employ PARP10/15-IN-3 to achieve PARP15 inhibition (IC50 = 0.40 µM) with verified lack of activity against PARP1, PARP2, PARP12, PARP14, and PARP16 [1]. This selectivity profile distinguishes PARP10/15-IN-3 from pan-PARP inhibitors and from OUL35, which shows negligible PARP15 activity (IC50 >10 µM) [1][3]. The compound thus fills a unique niche for PARP15-targeted research where alternative probes are unavailable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parp10/15-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.